molecular formula C15H14O B1585866 4-(3,4-Dimethylphenyl)benzaldehyde CAS No. 343604-05-7

4-(3,4-Dimethylphenyl)benzaldehyde

Cat. No. B1585866
M. Wt: 210.27 g/mol
InChI Key: FWBMHVOMCSIWCX-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)benzaldehyde is a benzaldehyde derivative . It is the OH radical initiated oxidative degradation product of trimethylbenzene . The rate coefficient of the gas-phase reaction between 4-(3,4-Dimethylphenyl)benzaldehyde and OH radical is 24.6±4.0×10 -12 cm 3 molecule -1 s -1 .


Synthesis Analysis

The synthesis of 4-(3,4-Dimethylphenyl)benzaldehyde involves reactions at the benzylic position, which are very important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation .


Molecular Structure Analysis

The molecular formula of 4-(3,4-Dimethylphenyl)benzaldehyde is C9H10O . Its molecular weight is 134.18 . The vibrational analysis of 4-(3,4-Dimethylphenyl)benzaldehyde based on FT-IR spectra, FT-Raman spectra, ab initio and density functional theory (DFT) calculations have been reported .


Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . These include free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

4-(3,4-Dimethylphenyl)benzaldehyde has a melting point of 225-226 °C . Its boiling point is 226 °C (lit.) . The density of 4-(3,4-Dimethylphenyl)benzaldehyde is 1.012 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.551 (lit.) .

Safety And Hazards

4-(3,4-Dimethylphenyl)benzaldehyde is combustible . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(3,4-dimethylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-3-6-15(9-12(11)2)14-7-4-13(10-16)5-8-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBMHVOMCSIWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374382
Record name 4-(3,4-dimethylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethylphenyl)benzaldehyde

CAS RN

343604-05-7
Record name 4-(3,4-dimethylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-phenoxybenzaldehyde for 3,4-dimethylbiphenyl-3-carbaldehyde, the following compounds were generated:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,4-dimethylbiphenyl-3-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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